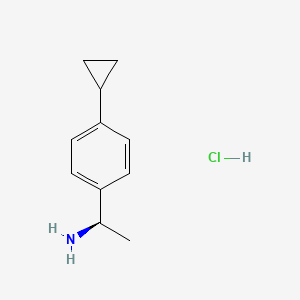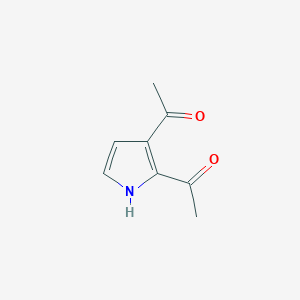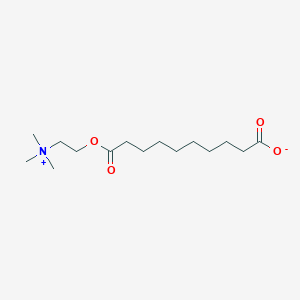
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate is a chemical compound with a unique structure that includes a decanoate backbone, an oxo group at the 10th position, and a trimethylammonioethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate typically involves the reaction of decanoic acid with a suitable reagent to introduce the oxo group at the 10th position. This is followed by the introduction of the trimethylammonioethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylammonioethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound can be used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate involves its interaction with molecular targets such as cell membranes and proteins. The trimethylammonioethoxy group can interact with negatively charged sites on cell membranes, facilitating the transport of the compound into cells. Once inside the cell, the oxo group can participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 10-Oxo-10-(2-(trimethylammonio)ethoxy)pentanoate
- 10-Oxo-10-(2-(trimethylammonio)ethoxy)hexanoate
- 10-Oxo-10-(2-(trimethylammonio)ethoxy)octanoate
Uniqueness
10-Oxo-10-(2-(trimethylammonio)ethoxy)decanoate is unique due to its longer decanoate backbone, which can influence its physical and chemical properties compared to shorter-chain analogs
Properties
Molecular Formula |
C15H29NO4 |
|---|---|
Molecular Weight |
287.39 g/mol |
IUPAC Name |
10-oxo-10-[2-(trimethylazaniumyl)ethoxy]decanoate |
InChI |
InChI=1S/C15H29NO4/c1-16(2,3)12-13-20-15(19)11-9-7-5-4-6-8-10-14(17)18/h4-13H2,1-3H3 |
InChI Key |
YHCQAKITEKTZPD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


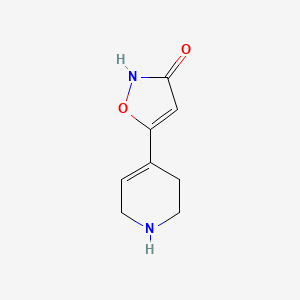

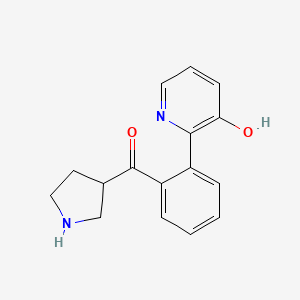
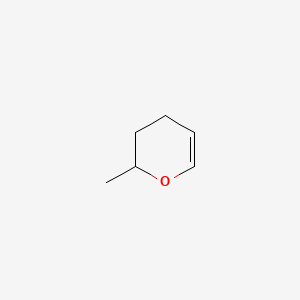
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)

![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
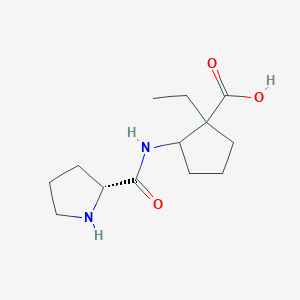

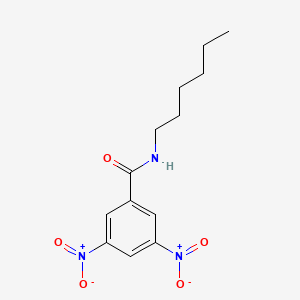
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
